molecular formula C9H16 B1581185 7-Methyl-1,6-octadiene CAS No. 42152-47-6

7-Methyl-1,6-octadiene

Cat. No.: B1581185
CAS No.: 42152-47-6
M. Wt: 124.22 g/mol
InChI Key: UCKITPBQPGXDHV-UHFFFAOYSA-N
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Description

7-Methyl-1,6-octadiene, also known as myrcene, is an organic compound with the molecular formula C10H16. It is a significant component of essential oils found in various plants, including cannabis, hops, thyme, and lemongrass. Myrcene is known for its distinctive aroma and is widely used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,6-octadiene can be achieved through several methods. One common approach involves the pyrolysis of β-pinene, a naturally occurring terpene. This process typically requires high temperatures (around 300°C) and the presence of a catalyst such as alumina .

Industrial Production Methods: Industrially, this compound is often extracted from essential oils through steam distillation. The essential oils are derived from plants like hops and lemongrass, which are rich sources of myrcene. The distillation process separates myrcene from other components based on their boiling points .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,6-octadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or ozone under controlled conditions.

    Hydrogenation: Requires hydrogen gas and a metal catalyst such as palladium or nickel.

    Polymerization: Often initiated by heat or chemical catalysts like aluminum chloride.

Major Products:

    Myrcenol: From oxidation.

    Dihydromyrcene: From hydrogenation.

    Polyterpenes: From polymerization.

Scientific Research Applications

7-Methyl-1,6-octadiene has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for synthesizing other terpenes and terpenoids.

    Biology: Studied for its role in plant defense mechanisms and its effects on insect behavior.

    Medicine: Investigated for its potential anti-inflammatory, analgesic, and sedative properties.

    Industry: Utilized in the production of fragrances, flavors, and as a precursor for various synthetic chemicals.

Mechanism of Action

The biological effects of 7-Methyl-1,6-octadiene are primarily due to its interaction with cellular receptors and enzymes. For instance, it is known to modulate the activity of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception. Additionally, myrcene’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

    Limonene: Another monoterpene with a citrus aroma, used in cleaning products and as a solvent.

    Pinene: Found in pine resin, used in the synthesis of camphor and as a fragrance component.

    Linalool: A terpene alcohol with a floral scent, used in perfumes and as an insect repellent.

Uniqueness of 7-Methyl-1,6-octadiene: What sets this compound apart is its dual role as both a fragrance component and a bioactive compound with potential therapeutic benefits. Its presence in cannabis also makes it a subject of interest in the study of the entourage effect, where multiple compounds work synergistically to enhance the plant’s overall effects.

Properties

IUPAC Name

7-methylocta-1,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKITPBQPGXDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068367
Record name 1,6-Octadiene, 7-methyl-
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Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42152-47-6
Record name 7-Methyl-1,6-octadiene
Source CAS Common Chemistry
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Record name 1,6-Octadiene, 7-methyl-
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Record name 1,6-Octadiene, 7-methyl-
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Record name 1,6-Octadiene, 7-methyl-
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Record name 7-methylocta-1,6-diene
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Record name 7-Methylocta-1,6-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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